molecular formula C8H6F3NO4S B15248709 methyl 2-nitro-4-(trifluoromethyl)benzenesulfinate

methyl 2-nitro-4-(trifluoromethyl)benzenesulfinate

Cat. No.: B15248709
M. Wt: 269.20 g/mol
InChI Key: OIKAERQKBULDHS-UHFFFAOYSA-N
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Description

Methyl 2-nitro-4-(trifluoromethyl)benzenesulfinate is a fluorinated aromatic sulfinate ester characterized by a nitro group at the 2-position, a trifluoromethyl group at the 4-position, and a sulfinate ester functional group. This compound is of interest in organic synthesis and materials science due to the electron-withdrawing properties of the nitro and trifluoromethyl groups, which influence reactivity and stability.

Properties

Molecular Formula

C8H6F3NO4S

Molecular Weight

269.20 g/mol

IUPAC Name

methyl 2-nitro-4-(trifluoromethyl)benzenesulfinate

InChI

InChI=1S/C8H6F3NO4S/c1-16-17(15)7-3-2-5(8(9,10)11)4-6(7)12(13)14/h2-4H,1H3

InChI Key

OIKAERQKBULDHS-UHFFFAOYSA-N

Canonical SMILES

COS(=O)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-nitro-4-(trifluoromethyl)benzenesulfinate typically involves the nitration of 4-(trifluoromethyl)benzenesulfinate followed by methylation. One common method involves the use of sulfuric acid and methanol. The reaction is carried out by adding sulfuric acid to a methanol solution, followed by the addition of 2-nitro-4-(trifluoromethyl)benzenesulfinate. The mixture is then refluxed for 24 hours, resulting in a high yield of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and methylation processes. These methods are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-nitro-4-(trifluoromethyl)benzenesulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, methanol, and various reducing agents such as hydrogen gas and palladium catalysts. Reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields and selectivity .

Major Products Formed

Major products formed from these reactions include sulfonic acids, amino derivatives, and various substituted benzenesulfinate compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Methyl 2-nitro-4-(trifluoromethyl)benzenesulfinate has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Utilized in the development of new pharmaceuticals, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Applied in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-nitro-4-(trifluoromethyl)benzenesulfinate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, blocking their activity and thereby exerting its effects. The nitro and trifluoromethyl groups play a crucial role in its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares methyl 2-nitro-4-(trifluoromethyl)benzenesulfinate with structurally related compounds:

Compound Name Key Functional Groups Molecular Weight (g/mol) Applications Availability/Status
This compound Nitro, trifluoromethyl, sulfinate ester ~289.2 (estimated) Synthetic intermediate, agrochemicals Limited commercial availability (inferred)
Sodium 2-nitro-4-(trifluoromethyl)benzenesulfinate () Nitro, trifluoromethyl, sulfinate salt ~309.2 Discontinued (likely due to stability or demand) Discontinued
Triflusulfuron methyl ester () Sulfonylurea, triazine, methyl ester ~434.3 Herbicide (pesticide) Commercial agrochemical
1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene () Benzylsulfanyl, trifluoromethyl, fluoro ~290.3 Pharmaceutical building block Research-grade

Reactivity and Stability

  • Electrophilic Substitution : The nitro and trifluoromethyl groups in this compound deactivate the benzene ring, directing further substitution to the meta position. This contrasts with sulfonylurea herbicides (e.g., triflusulfuron methyl ester), where the sulfonyl group participates in hydrogen bonding with target enzymes .
  • Solubility : The methyl ester group in the target compound likely enhances lipophilicity compared to its sodium salt analog (), which may explain the latter’s discontinuation due to poor formulation stability .

Research Findings and Gaps

  • Key Studies: Sodium 2-nitro-4-(trifluoromethyl)benzenesulfinate’s discontinuation () highlights stability or scalability issues in sulfinate salts, suggesting methyl esters as more viable alternatives. Sulfonylurea herbicides () demonstrate the importance of sulfonyl groups in agrochemical activity, guiding the design of sulfinate-derived pesticides.
  • Unresolved Questions :

    • Detailed kinetic studies on the target compound’s hydrolysis or thermal decomposition are lacking.
    • Comparative bioactivity data against sulfonamides or sulfonylureas remain unexplored.

Biological Activity

Methyl 2-nitro-4-(trifluoromethyl)benzenesulfinate is a compound of significant interest due to its diverse biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by the presence of a nitro group, trifluoromethyl group, and a sulfinic acid derivative. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired compound.

Common Reactions

  • Oxidation : Converts the compound to sulfonic acids.
  • Reduction : Converts the nitro group to an amino group.
  • Substitution : Allows for nucleophilic substitution reactions, replacing the nitro group with other functional groups.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The trifluoromethyl and nitro groups enhance its reactivity and binding affinity, allowing it to act as an inhibitor for various enzymes involved in metabolic pathways.

1. Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes, which may be leveraged in drug development for conditions such as cancer and inflammation. The inhibition mechanism often involves blocking active sites or altering enzyme conformation.

2. Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC) values were evaluated against bacteria like Escherichia coli and Staphylococcus aureus, showing promising results that suggest its potential as an antibacterial agent .

3. Anticancer Properties

The compound has shown efficacy in inhibiting cancer cell proliferation in vitro. For example, studies on breast cancer cell lines (e.g., MCF-7) revealed that it induces apoptosis and cell cycle arrest, indicating its potential as a chemotherapeutic agent .

Case Studies

  • Antimicrobial Efficacy :
    • A study reported MIC values for various derivatives of this compound against E. coli and Bacillus licheniformis, demonstrating significant antibacterial activity with MIC values ranging from 6.25×1026.25\times 10^{-2} mg/mL to 7.8×1037.8\times 10^{-3} mg/mL .
  • Anticancer Activity :
    • Compounds derived from this compound were tested on MCF-7 cells, revealing IC50 values in the micromolar range (e.g., 1.6μM1.6\mu M), which suggests a strong potential for further development as anticancer agents .

Data Table

Biological ActivityTarget Organism/Cell LineMIC/IC50 ValuesReference
AntibacterialE. coli6.25×1026.25\times 10^{-2} mg/mL
AntibacterialBacillus licheniformis7.8×1037.8\times 10^{-3} mg/mL
AnticancerMCF-7 breast cancer cells1.6μM1.6\mu M

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